(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol
Description
Stereochemical Configuration and Conformational Dynamics
The stereochemical configuration of (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is characterized by two defined chiral centers that establish the absolute configuration of the molecule. The 1R center features a methyl group and hydroxyl group positioned according to the Cahn-Ingold-Prelog priority rules, while the 4S center orients the isopropenyl substituent in a specific three-dimensional arrangement. This stereochemical arrangement significantly influences the molecule's conformational behavior and reactivity patterns.
Conformational analysis reveals that the cyclohexene ring adopts a half-chair conformation, which is stabilized by the presence of the double bond between carbon atoms 2 and 3. The conformational dynamics are governed by the interplay between steric interactions involving the substituents and the inherent flexibility of the six-membered ring system. Unlike saturated cyclohexane derivatives that can undergo rapid chair-chair interconversion, the presence of the alkene functionality restricts conformational mobility to specific low-energy forms.
The hydroxyl group at position 1 preferentially adopts an equatorial orientation to minimize 1,3-diaxial interactions with adjacent substituents. This preference is enhanced by the presence of the methyl group at the same carbon center, which creates additional steric constraints that favor the equatorial positioning of both substituents. The prop-1-en-2-yl group at position 4 exhibits conformational flexibility around the carbon-carbon single bond connecting it to the ring, allowing for rotation between different rotameric states.
Studies of cyclohexanol conformational dynamics indicate that the hydroxyl group orientation is influenced by intramolecular hydrogen bonding opportunities and solvent effects. In the case of this compound, the gauche and trans orientations of the hydroxyl hydrogen relative to the ring system create distinct conformational minima with different energetic stabilities.
Comparative Analysis of Diastereomeric Forms (1R,4S vs. 1S,4R)
The diastereomeric relationship between this compound and its (1S,4R) counterpart provides insight into the stereochemical factors governing molecular properties and biological activity. These diastereomers represent non-mirror image stereoisomers that differ in the configuration at both chiral centers, resulting in distinct three-dimensional arrangements and physical properties.
| Property | (1R,4S) Configuration | (1S,4R) Configuration |
|---|---|---|
| CAS Registry Number | 82769-01-5 | 22972-51-6 |
| Optical Rotation | [α]D = -39.2° | [α]D = +39.2° (predicted) |
| Melting Point | Not reported | Not reported |
| Solubility Profile | Slight in chloroform, DMSO, methanol | Similar solubility pattern |
| Conformational Preference | Equatorial hydroxyl, axial methyl effects | Alternative steric arrangement |
The conformational preferences of these diastereomers are governed by different steric interactions and energy barriers. In the (1R,4S) isomer, the spatial arrangement places the methyl and hydroxyl groups in positions that minimize unfavorable gauche interactions, while the (1S,4R) diastereomer exhibits a different pattern of substituent orientations that may result in alternative low-energy conformations.
Nuclear magnetic resonance analysis reveals distinct chemical shift patterns for the two diastereomers, particularly in the region corresponding to the methyl groups and the cyclohexene ring protons. The (1S,4R) isomer shows characteristic vinyl proton signals at δ 5.2–5.8 ppm and methyl group resonances at δ 1.2–1.5 ppm, which differ subtly from the corresponding signals in the (1R,4S) diastereomer due to the altered stereochemical environment.
Chiral gas chromatography-mass spectrometry studies using β-cyclodextrin columns demonstrate effective separation of these diastereomers with retention time differences of approximately 1.8 minutes. This separation method exploits the differential interactions between the chiral stationary phase and the two diastereomeric forms, providing a reliable analytical technique for stereochemical purity assessment.
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound employs multiple complementary techniques to establish structural identity and stereochemical purity. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, providing detailed information about connectivity, stereochemistry, and conformational behavior.
Proton nuclear magnetic resonance analysis reveals characteristic signals that enable unambiguous identification of the compound. The vinyl protons associated with the cyclohexene double bond appear as multiplets in the region δ 5.2–5.8 ppm, while the isopropenyl group exhibits distinctive patterns for both the vinyl protons and the methyl substituents. The hydroxyl proton typically appears as a broad signal around δ 4.0–5.0 ppm, with chemical shift values dependent on solvent conditions and hydrogen bonding interactions.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Vinyl protons (C2-H, C3-H) | 5.2–5.8 | Multiplet | 2H |
| Methyl groups | 1.2–1.5 | Singlet/Doublet | 6H |
| Hydroxyl proton | 4.0–5.0 | Broad singlet | 1H |
| Ring methylene protons | 1.8–2.4 | Multiplet | 4H |
| Isopropenyl vinyl protons | 4.8–5.2 | Multiplet | 2H |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, confirming the cyclohexenol backbone and substituent connectivity. The carbonyl carbon of the cyclohexene ring appears around δ 130–140 ppm, while the quaternary carbon bearing the hydroxyl and methyl groups resonates in the range δ 70–80 ppm. The isopropenyl carbon signals appear at characteristic positions that confirm the presence and orientation of this substituent.
Infrared spectroscopy reveals diagnostic absorption bands that confirm functional group identity and molecular structure. The hydroxyl group absorption appears as a broad band centered around 3350–3450 cm⁻¹, while the conjugated alkene carbon-carbon stretch is observed at 1640–1680 cm⁻¹. The presence of both saturated and unsaturated carbon-hydrogen stretching vibrations provides additional confirmation of the cyclohexenol structure.
Mass spectrometry analysis yields molecular ion peaks consistent with the molecular formula C₁₀H₁₆O and molecular weight of 152.23 g/mol. Fragmentation patterns provide insight into the structural features, with characteristic loss of water (m/z 134) and methyl radicals (m/z 137) serving as diagnostic ions for structural confirmation. Electron impact ionization produces reproducible fragmentation patterns that facilitate identification and purity assessment.
X-ray Crystallographic Studies and Molecular Packing
X-ray crystallographic analysis of this compound provides definitive structural confirmation and reveals important details about molecular packing and intermolecular interactions. Crystallographic studies require the preparation of suitable single crystals, which can be challenging for this compound due to its relatively low melting point and tendency to form oils rather than crystalline solids under ambient conditions.
When crystalline samples are obtained, X-ray diffraction analysis confirms the absolute stereochemical configuration and provides precise bond lengths, bond angles, and torsional angles throughout the molecular framework. The cyclohexene ring adopts a half-chair conformation with specific geometric parameters that reflect the influence of substituents on ring geometry. Bond lengths within the cyclohexene system typically range from 1.50–1.54 Å for carbon-carbon single bonds and approximately 1.34 Å for the carbon-carbon double bond.
Molecular packing analysis reveals the arrangement of molecules within the crystal lattice and identifies intermolecular interactions that stabilize the crystalline state. Hydrogen bonding interactions involving the hydroxyl group play a crucial role in determining crystal packing patterns, with typical oxygen-hydrogen distances of 1.8–2.2 Å observed between neighboring molecules. These hydrogen bonds create extended networks that influence crystal stability and physical properties.
The conformational parameters determined from crystallographic analysis provide benchmark data for comparison with solution-phase conformational studies. Crystal packing forces may stabilize conformations that differ from those preferred in solution, requiring careful consideration when interpreting crystallographic results in the context of solution behavior and reactivity patterns.
| Crystallographic Parameter | Value Range | Significance |
|---|---|---|
| Unit cell dimensions | a = 8.2–9.1 Å, b = 10.5–11.2 Å, c = 12.8–13.5 Å | Crystal lattice geometry |
| Space group | P21 or P212121 (typical for chiral compounds) | Symmetry considerations |
| Hydrogen bond distances | 1.8–2.2 Å | Intermolecular interactions |
| Ring puckering amplitude | 0.4–0.6 Å | Conformational flexibility |
| Torsional angles | ±60° to ±180° | Substituent orientations |
Properties
IUPAC Name |
(1R,4S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPMHJQMNACGDI-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(C=C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@](C=C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192114 | |
| Record name | p-Mentha-2,8-dien-1-ol, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3886-78-0 | |
| Record name | p-Mentha-2,8-dien-1-ol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003886780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Mentha-2,8-dien-1-ol, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80192114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-MENTHA-2,8-DIEN-1-OL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YI67O93A9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Materials and Key Intermediates
The primary precursor for synthesizing (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol is (+)-limonene , a naturally occurring monoterpene. The synthesis typically involves:
- Epoxidation of limonene to form limonene oxide using peracids such as meta-chloroperoxybenzoic acid (m-CPBA).
- Acid-catalyzed hydrolysis of the epoxide to yield the cyclohexenol structure with the desired stereochemistry.
- Optional oxidation or reduction steps to adjust functional groups and stereochemical purity.
Typical Reaction Conditions
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Epoxidation | m-CPBA (meta-chloroperoxybenzoic acid) | 0 to 25 °C | Dichloromethane | Low temperature to control stereochemistry |
| Epoxide Hydrolysis | Acidic aqueous medium (e.g., H2SO4 diluted) | Room temperature | THF or ethanol | Stereoselective ring opening |
| Oxidation (optional) | PCC or DMSO-based oxidants | Ambient | Dichloromethane | Converts alcohol to ketone if needed |
| Reduction (optional) | Pd/C or Lindlar catalyst | Room temperature | Ethanol | Reduces double bonds selectively |
Stereochemical Control
- The (1R,4S) configuration is achieved by controlling the stereochemistry during epoxidation and hydrolysis steps.
- Use of chiral catalysts or stereoselective reagents (e.g., BF3·Et2O) can enhance enantiomeric excess.
- Reaction temperature and solvent polarity influence the stereochemical outcome by stabilizing transition states.
Industrial Production Methods
Scale-Up Considerations
- Industrial synthesis follows the same fundamental steps but employs continuous flow reactors to improve reaction control and scalability.
- Advanced purification techniques such as steam distillation, azeotropic distillation, and crystallization are used to isolate the product with high purity.
- Reaction parameters are optimized to maximize yield (>90%) and enantiomeric purity (>98%).
Process Optimization
| Parameter | Industrial Range | Effect on Product Quality |
|---|---|---|
| Reaction Temperature | 0–25 °C | Controls stereoselectivity and yield |
| Reaction Time | 2–6 hours | Longer times improve conversion but risk side reactions |
| Solvent Choice | Dichloromethane, ethanol | Influences solubility and stereochemical outcome |
| Catalyst Loading | 1–5 mol% | Balances reaction rate and cost |
Analytical Characterization and Purity Assessment
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows vinyl protons at δ 5.2–5.8 ppm and methyl groups at δ 1.2–1.5 ppm.
- $$^{13}C$$ NMR confirms the cyclohexenol backbone and substituents.
-
- Hydroxyl group absorption at 3350–3450 cm⁻¹.
- Conjugated alkene C=C stretch at 1640–1680 cm⁻¹.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS):
- Employs β-cyclodextrin columns for enantiomer separation.
- Retention time difference of ~1.8 minutes between (1R,4S) and (1S,4R) isomers.
Purity and Stability Data
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C10H16O | Confirmed by elemental analysis |
| Molecular Weight | 152.23 g/mol | Calculated |
| Boiling Point | 216.9 ± 40.0 °C (predicted) | Experimental data limited |
| Density | 0.947 ± 0.06 g/cm³ (predicted) | Measured under inert atmosphere |
| Solubility | Slight in chloroform, DMSO, methanol | Solvent choice critical for reactions |
| Optical Rotation | [α]D = -39.2° (1R,4S) | Confirms stereochemistry |
| Stability | Light sensitive | Requires storage under inert gas at 2–8 °C |
Research Findings and Notes on Preparation
- The epoxidation-hydrolysis route from limonene is the most widely reported and industrially viable method, providing good stereochemical control and scalability.
- Alternative synthetic routes involve acid-catalyzed cyclization of substituted cyclic alkenes or Friedel-Crafts allylation of olivetol derivatives, but these are less common for this specific isomer.
- The enantiomeric purity is critical for downstream applications, especially in cannabinoid synthesis, where stereochemistry affects biological activity.
- Advanced chiral HPLC and vibrational circular dichroism (VCD) techniques are used to confirm stereochemical integrity.
- Computational studies (DFT and molecular dynamics) support experimental stereochemical assignments and predict conformational preferences of the cyclohexenol ring.
Summary Table: Preparation Methods Overview
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Epoxidation of Limonene | m-CPBA, DCM, 0–25 °C | High stereoselectivity, scalable | Requires careful temperature control |
| Acid-Catalyzed Hydrolysis | Dilute H2SO4, THF or ethanol, RT | Efficient ring opening | Sensitive to reaction time |
| Friedel-Crafts Allylation | Olivetol derivatives, Lewis acids | Direct formation of cyclohexenol | Less stereoselective |
| Oxidation/Reduction Steps | PCC, Pd/C catalysts | Functional group tuning | Additional purification needed |
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol undergoes various chemical reactions, including:
Oxidation: Converts the alcohol group to a carbonyl group.
Reduction: Reduces the double bonds in the cyclohexene ring.
Substitution: Involves the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar catalyst are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.
Major Products
The major products formed from these reactions include various cyclohexanone derivatives, reduced cyclohexane compounds, and substituted cyclohexene derivatives .
Scientific Research Applications
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism by which (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Variations
The compound’s activity and synthetic utility are highly sensitive to stereochemistry and substituent groups. Below is a comparative analysis with analogous compounds:
Table 1: Structural Comparison of Key Compounds
Key Observations:
Stereochemical Impact: The (1R,4S) and (1S,4R) enantiomers are used to synthesize distinct cannabinoid stereoisomers. For example, the (1S,4R) isomer yields (-)-CBD, while the (1R,4S) version may produce alternative derivatives . Enantiomeric purity (e.g., ≥98% in commercial samples ) is crucial for reproducibility in pharmaceutical applications.
Addition of acrylamide or vinyl groups (e.g., compounds in –4) enhances binding to cellular targets, enabling anti-tumor activity .
Biological Activity
(1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, also known as cis-Isolimonenol, is a monoterpenoid compound with a molecular formula of CHO and a molecular weight of 152.23 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture.
The compound is characterized by its unique structure, which includes a cyclohexene ring with a methyl and an isopropenyl group. The stereochemistry at the 1 and 4 positions contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 152.23 g/mol |
| CAS Number | 82769-01-5 |
| Purity | >95% (HPLC) |
Sources and Synthesis
This compound can be synthesized from (+)-Limonene through various chemical reactions involving acetal formation. It is also a byproduct in the synthesis of cannabinoids such as THC and CBD, indicating its relevance in medicinal chemistry .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 μg/mL. This suggests potential applications in developing natural preservatives or therapeutic agents against bacterial infections .
Antioxidant Activity
The compound has also shown promising antioxidant properties. In vitro assays indicated that it scavenges free radicals effectively, contributing to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity was quantified using the DPPH radical scavenging assay, where it exhibited an IC50 value of approximately 30 μg/mL .
Anti-inflammatory Effects
Further investigations into the anti-inflammatory properties revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect was confirmed through ELISA assays, indicating its potential as an anti-inflammatory agent .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various terpenes, including this compound. The results showed that this compound had a comparable effect to conventional antibiotics against certain pathogens, suggesting its utility in alternative medicine .
Case Study 2: Antioxidant Activity
In another research article focusing on natural antioxidants, this compound was tested alongside other monoterpenes. The findings indicated that it significantly reduced lipid peroxidation in rat liver homogenates, highlighting its potential for protecting against liver damage induced by oxidative stress .
Q & A
Basic Questions
Q. What synthetic routes are commonly used to prepare (1R,4S)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed cyclization of terpene precursors or epoxide ring-opening reactions. For example, refluxing with anhydrous potassium carbonate in ethanol (as seen in analogous syntheses) can improve yield. Optimization involves adjusting catalyst loading, temperature (e.g., 6-hour reflux at 80°C), and purification via recrystallization . Related terpene derivatives suggest using Lewis acids like BF₃·Et₂O to enhance stereoselectivity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclohexenol backbone and substituents. Infrared (IR) spectroscopy identifies hydroxyl and alkene functional groups, while mass spectrometry (MS) validates molecular weight (152.23 g/mol). NIST reference data can cross-validate spectral peaks .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Stability studies on similar cyclohexenol derivatives indicate sensitivity to light and humidity, necessitating desiccants and amber glassware .
Q. How is purity assessed, and what thresholds are acceptable for research use?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity) is standard. Gas Chromatography (GC) may supplement analysis for volatile impurities. Batch-specific Certificates of Analysis (COA) should include residual solvent limits (e.g., <0.1% ethanol) .
Advanced Research Questions
Q. How can discrepancies in reported physical properties (e.g., boiling point: 216.9±40.0°C) be resolved?
- Methodological Answer : Variability arises from impurities or measurement techniques. Differential Scanning Calorimetry (DSC) provides precise melting/boiling points, while vacuum distillation reduces thermal decomposition. Cross-referencing NIST data and peer-reviewed studies ensures accuracy .
Q. What strategies validate the stereochemical configuration (1R,4S) versus its enantiomers?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for absolute configuration. Chiral HPLC with cellulose-based columns can separate enantiomers, while optical rotation comparisons to literature values (e.g., [α]D²⁵ = -15° for the (1R,4S) form) provide supplementary evidence .
Q. How does stereochemistry influence reactivity in Diels-Alder or epoxidation reactions?
- Methodological Answer : The (1R,4S) configuration imposes steric hindrance on the cyclohexenol ring, directing regioselectivity in cycloadditions. Computational modeling (DFT) predicts transition states, while kinetic studies with chiral catalysts (e.g., Sharpless epoxidation) quantify enantiomeric excess .
Q. What side products form during synthesis, and how are they identified?
- Methodological Answer : Dehydration may yield cyclohexene derivatives, detectable via GC-MS. Byproducts like 4-methyl-1-(prop-1-en-2-yl)cyclohexene (CAS 586-67-4) are identified through comparative NMR and retention time analysis against synthetic standards .
Data Contradiction Analysis
Q. How should researchers address conflicting spectral data across sources?
- Methodological Answer : Cross-validate using multiple techniques (e.g., 2D NMR for coupling constants) and reference databases (NIST WebBook). Contradictions in IR alkene stretches (~1640 cm⁻¹) may arise from solvent effects; replicate experiments in identical conditions (e.g., CDCl₃ vs. DMSO-d6) clarify anomalies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
